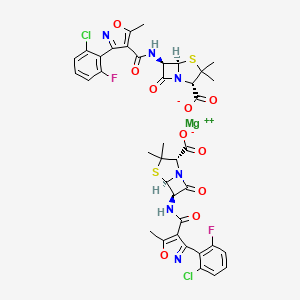![molecular formula C24H32N4O4S B12302673 (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VH032 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ligases like VHL .
Preparation Methods
The synthesis of VH032 involves several steps, including the use of palladium-catalyzed C–H arylation. One approach involves the use of N-Boc-L-4-hydroxyproline as a starting material, which undergoes a series of reactions to form the final product. The key steps include the protection of the hydroxyproline, arylation of the thiazole ring, and subsequent deprotection and amidation reactions . Industrial production methods for VH032 typically involve optimizing these steps to achieve high yields and purity on a large scale.
Chemical Reactions Analysis
VH032 primarily undergoes reactions that are typical for small molecule ligands used in PROTACs. These include:
Substitution Reactions: VH032 can be functionalized with various substituents to enhance its binding affinity and specificity.
Amidation Reactions: The primary amine functional handle of VH032 allows for conjugation to a linker or target protein ligand.
Hydrogen Bonding: VH032 forms hydrogen bonds with the VHL protein, which is crucial for its binding affinity.
Scientific Research Applications
VH032 has a wide range of applications in scientific research, particularly in the field of targeted protein degradation. Some of its key applications include:
Mechanism of Action
VH032 exerts its effects by binding to the VHL protein, which is part of the VHL E3 ubiquitin ligase complex. This binding induces the ubiquitination and subsequent degradation of target proteins via the proteasome. The molecular targets of VH032-based PROTACs include various proteins involved in cell signaling, transcription, and other cellular processes . The pathways involved in this mechanism include the ubiquitin-proteasome system and the hypoxia-inducible factor (HIF) pathway .
Comparison with Similar Compounds
VH032 is unique in its high binding affinity for the VHL protein, which makes it a valuable tool for the development of PROTACs. Similar compounds include:
VH298: Another VHL ligand with similar binding properties but different chemical structure.
MZ1: A PROTAC that uses VH032 as a ligand to target BET proteins for degradation.
GW3965-PEG5-VH032: A PROTAC that targets liver X receptor proteins for degradation.
These compounds share the common feature of binding to the VHL protein but differ in their specific applications and target proteins.
Properties
Molecular Formula |
C24H32N4O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29) |
InChI Key |
GFVIEZBZIUKYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)





![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
